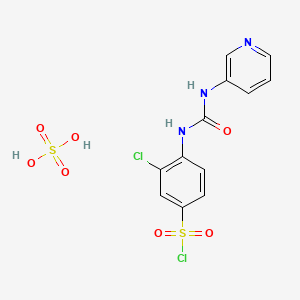

3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate

CAS No.:

Cat. No.: VC15799736

Molecular Formula: C12H11Cl2N3O7S2

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11Cl2N3O7S2 |

|---|---|

| Molecular Weight | 444.3 g/mol |

| IUPAC Name | 3-chloro-4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |

| Standard InChI | InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) |

| Standard InChI Key | RHPWQLABXYKPEY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O |

Introduction

3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound that has garnered significant attention in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This compound belongs to the category of sulfonamides and urea derivatives, featuring a sulfonyl chloride functional group known for its reactivity and utility in synthesizing other chemical entities.

Key Characteristics:

| Property | Description |

|---|---|

| Molecular Formula | Not explicitly provided |

| Molecular Weight | Not explicitly provided |

| CAS Number | Not explicitly mentioned |

Synthesis

The synthesis of 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves multi-step reactions, focusing on forming the urea linkage and introducing the pyridine moiety. These processes require careful control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Synthesis Steps:

-

Formation of Urea Linkage: This step typically involves reacting an appropriate amine with an isocyanate or carbamate precursor.

-

Introduction of Pyridine Moiety: The incorporation of a pyridine ring can be achieved through various methods depending on the starting materials available.

Chemical Reactions:

The mechanism primarily revolves around its ability to act as an electrophile due to the sulfonyl chloride group . Each reaction pathway requires specific conditions such as temperature, pH, and catalysts to optimize yields.

Applications

Compounds similar to this one have been shown to interact with various enzymes and receptors by covalent modification or inhibition . Their potential applications span across medicinal chemistry for developing pharmaceuticals that target specific biological pathways.

Biological Interactions:

In biological systems, these interactions can lead to alterations in enzyme activity or receptor function. Such modifications are crucial for understanding potential therapeutic effects or side effects associated with these compounds.

Safety Considerations

Given its corrosive nature (Hazard Statement: H314), handling this compound requires strict safety protocols including protective gear (gloves, goggles), proper ventilation (P260-P264-P280), avoidance of ingestion (P301+P330+P331), skin contact (P303+P361+P353), inhalation (P304+P340-P305+P351+P338), emergency procedures for exposure (e.g., flushing eyes P310) .

Storage Conditions:

It should be stored under controlled conditions away from incompatible substances due to its hazardous properties .

Despite extensive research into related compounds like sulfonamides for their antimicrobial properties , detailed studies specifically on "3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate" remain limited based on available literature up until now.

For comprehensive insights into this compound's molecular formula or further applications beyond general principles outlined here, additional specialized sources may need consultation beyond those readily accessible online at present time.^

^: For more precise data such as molecular formulae not directly mentioned here but relevant for deeper analysis or synthesis planning purposes please refer directly through reputable chemical databases like PubChem where possible.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume